molecular formula C7H9FN2 B8027925 6-fluoro-N,N-dimethylpyridin-3-amine

6-fluoro-N,N-dimethylpyridin-3-amine

Cat. No.: B8027925
M. Wt: 140.16 g/mol
InChI Key: PNLGUGDMFMBFKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N,N-dimethylpyridin-3-amine typically involves the fluorination of N,N-dimethylpyridin-3-amine. One common method is the direct fluorination using a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-N,N-dimethylpyridin-3-amine has been investigated for its role as a pharmacophore in the development of novel therapeutic agents.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting embryonic ectoderm development (EED), a target for cancer therapies. For instance, a derivative of this compound demonstrated an IC50 value of 18 nM against EED, indicating strong binding affinity and potential for use in cancer treatment strategies . The fluorine substituent enhances the binding properties, making it a valuable candidate in drug design.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetIC50 (nM)Notes
EEDi-5285EED18Strong binding affinity
Compound 18KARPAS422 Cells12Effective growth inhibition

Catalysis

The compound has also been explored as a catalyst in organic synthesis. Its derivatives have been utilized in various catalytic processes due to their ability to facilitate reactions under mild conditions.

Case Study: Synthesis of Indoles

Research indicates that ionic liquids derived from N,N-dimethylpyridin-4-amine can serve as effective catalysts for the Fischer indole synthesis. The incorporation of fluoride ions significantly enhances catalytic efficiency, allowing for the synthesis of indoles and other nitrogen-containing compounds with high yields .

Table 2: Catalytic Efficiency of DMAP-based Ionic Liquids

Reaction TypeCatalyst UsedYield (%)
Fischer Indole SynthesisDMAP-based IL78
1H-Tetrazole FormationDMAP-based IL48

Material Science

In material science, this compound is being researched for its potential applications in developing advanced materials such as organic semiconductors and sensors.

Case Study: Organic Semiconductors

The compound's electronic properties make it suitable for incorporation into organic electronic devices. Studies have shown that when integrated into polymer matrices, it enhances charge transport capabilities, thereby improving device performance metrics .

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N,N-dimethylpyridin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various research applications .

Biological Activity

6-Fluoro-N,N-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in therapeutic contexts.

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Pyridine derivatives are used as the base for synthesis.
  • Dimethylation : The nitrogen atom at the 3rd position is dimethylated using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃) .

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Using agents like potassium permanganate (KMnO₄) to form N-oxides.
  • Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced amine derivatives.
  • Substitution : The fluorine atom can be replaced through nucleophilic substitution reactions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • The fluorine atom enhances lipophilicity, facilitating membrane penetration.
  • The dimethylamine group interacts with enzymes and receptors, modulating their activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cellular metabolism.

Anticancer Activity

Preclinical studies have shown that compounds similar to this compound possess significant anticancer properties. For instance, fluorinated analogs have demonstrated potent binding affinities to cancer-related targets, showing IC₅₀ values in the nanomolar range for inhibiting tumor cell growth .

Case Studies

  • EED Inhibitors : In a study examining EED inhibitors, a compound structurally related to this compound displayed strong antitumor activity in EZH2 mutant lymphoma models, with IC₅₀ values indicating high potency in inhibiting cell growth .
  • Neuroprotective Effects : Another investigation into similar pyridine derivatives highlighted their potential in treating neurological disorders, suggesting that this compound may also offer neuroprotective benefits through modulation of neurotransmitter systems .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated pyridine derivatives:

CompoundAnticancer Activity (IC₅₀)Antimicrobial ActivityNotes
This compound~12 nMModerateEnhanced lipophilicity
6-Chloro-N,N-dimethylpyridin-3-amineVariesLowLess effective due to lower lipophilicity
6-Methyl-N,N-dimethylpyridin-3-amineVariesModerateDifferent substitution effects

Properties

IUPAC Name

6-fluoro-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGUGDMFMBFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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